![molecular formula C11H12ClN3S B128670 6-Chloro-2-piperazino-1,3-benzothiazole CAS No. 153025-29-7](/img/structure/B128670.png)
6-Chloro-2-piperazino-1,3-benzothiazole
Overview
Description
6-Chloro-2-piperazino-1,3-benzothiazole (6-Cl-2-PBZT) is a heterocyclic compound that has found its way into a variety of scientific applications. It is a member of the piperazino-benzothiazole family and is composed of a benzothiazole ring, a piperazine ring, and a chlorine atom. 6-Cl-2-PBZT has been studied for its potential uses in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Pharmacology
6-Chloro-2-piperazino-1,3-benzothiazole: has been explored for its potential pharmacological properties. Research indicates that derivatives of this compound may exhibit significant anti-inflammatory and analgesic activities . These properties are particularly valuable in the development of new medications that can manage pain and inflammation without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Material Science
In material science, 6-Chloro-2-piperazino-1,3-benzothiazole could be used as a precursor or an intermediate in the synthesis of complex molecules. Its structural motif is found in various materials that exhibit unique properties, such as conductivity or luminescence , which are essential for developing new materials for electronics and photonics .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis as a building block for creating more complex chemical structures. It is involved in the synthesis of various heterocyclic compounds , which are a core part of many pharmaceuticals and agrochemicals .
Analytical Chemistry
In analytical chemistry, 6-Chloro-2-piperazino-1,3-benzothiazole may be used as a standard or reagent in chromatography and spectrometry to identify or quantify substances. Its unique spectral properties can help in the analysis of complex mixtures or in the study of reaction mechanisms .
Life Sciences
The compound’s potential biological activity makes it a subject of interest in life sciences research. It could be used in studies related to cell signaling pathways , enzyme inhibition , or as a molecular probe to understand biological processes at a molecular level .
properties
IUPAC Name |
6-chloro-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQTVOYPBKNRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372617 | |
Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-piperazino-1,3-benzothiazole | |
CAS RN |
153025-29-7 | |
Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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